Angiogenin

説明

特性

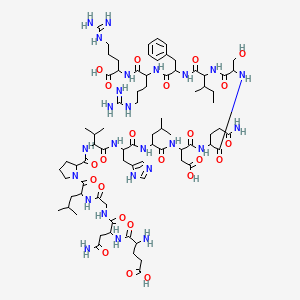

分子式 |

C78H125N25O23 |

|---|---|

分子量 |

1781.0 g/mol |

IUPAC名 |

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |

InChIキー |

OQNNLMANCATHNH-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Angiogenin: A Multifaceted Regulator of Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a 14 kDa secreted ribonuclease that plays a critical role in a diverse range of physiological and pathological processes. Initially identified as a potent inducer of neovascularization, its functions extend to the regulation of cell growth, survival, and stress responses. This technical guide provides a comprehensive overview of the primary in vivo functions of this compound, detailing its molecular mechanisms of action, key experimental protocols for its study, and quantitative data to support its multifaceted roles. Particular emphasis is placed on its enzymatic activity, signaling pathways, and its dual function in promoting cell proliferation under normal conditions and ensuring cell survival under stress.

Core Functions of this compound

This compound's primary functions in vivo are centered around its ability to stimulate the formation of new blood vessels (angiogenesis) and to modulate cell growth and survival. These functions are intrinsically linked to its unique enzymatic and signaling properties.

A Potent Angiogenic Factor

This compound is a powerful stimulator of angiogenesis, a process crucial for development, wound healing, and tumor growth.[1] It orchestrates multiple steps in the angiogenic cascade, including:

-

Endothelial Cell Activation: ANG interacts with endothelial and smooth muscle cells, triggering their migration, invasion, and proliferation.[1]

-

Extracellular Matrix Degradation: ANG binds to cell surface actin, forming a complex that activates proteolytic cascades involving plasmin, which in turn degrades the basement membrane, allowing endothelial cells to invade the surrounding tissue.[1]

-

Tubular Structure Formation: Activated endothelial cells organize into three-dimensional tubular structures, forming new blood vessels.

A Regulator of Cell Proliferation and Survival

Beyond its role in angiogenesis, this compound directly influences cell proliferation and survival. Its function is context-dependent, promoting growth in favorable conditions and shifting to a pro-survival role under cellular stress.

-

Growth Promotion: Under normal conditions, ANG translocates to the nucleus of proliferating cells, where it enhances the transcription of ribosomal RNA (rRNA), a critical component of ribosomes. This boost in ribosome biogenesis supports the increased protein synthesis required for cell growth and division.[2]

-

Stress-Induced Survival: In response to cellular stress (e.g., oxidative stress, nutrient deprivation), this compound's localization shifts from the nucleus to the cytoplasm. Here, it cleaves transfer RNA (tRNA) molecules within their anticodon loops to produce tRNA-derived stress-induced RNAs (tiRNAs).[2][3] These tiRNAs can reprogram protein translation, inhibiting global protein synthesis to conserve energy while selectively allowing the translation of pro-survival proteins.[2]

Molecular Mechanisms of Action

This compound's diverse functions are mediated through a combination of its intrinsic ribonucleolytic activity and its ability to engage with cell surface receptors to activate intracellular signaling pathways.

Ribonucleolytic Activity

This compound is a member of the ribonuclease A superfamily, possessing a catalytic activity that is essential for its biological functions.[3] However, its activity is significantly lower than that of pancreatic RNase A, suggesting a high degree of substrate specificity.[1]

-

rRNA Transcription: In the nucleolus, the ribonucleolytic activity of ANG is required for its ability to stimulate rRNA transcription, although the precise mechanism is still under investigation.[2][4]

-

tRNA Cleavage: Under stress, ANG specifically cleaves tRNAs to generate tiRNAs.[3] This activity is tightly regulated, and in unstressed cells, ANG is held in an inactive state in the cytoplasm through its interaction with the ribonuclease inhibitor RNH1.[3]

Signaling Pathways

This compound initiates intracellular signaling cascades by binding to cell surface receptors. While a single, definitive receptor has remained elusive, several interacting partners have been identified, including a putative 170 kDa receptor, plexin B2, and the epidermal growth factor receptor (EGFR).[5] Binding to these receptors can activate key signaling pathways:

-

ERK1/2 and Akt Pathways: Activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways is a common downstream effect of this compound binding. These pathways are central to cell proliferation, survival, and migration.[1]

-

Plasminogen Activation: this compound's interaction with cell surface actin enhances the activation of plasminogen to plasmin by tissue plasminogen activator (tPA).[6] Plasmin is a potent protease that degrades the extracellular matrix, facilitating cell migration and invasion.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's binding affinities and its effects on cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| This compound Binding Protein | ~5 x 10⁻¹⁰ M | Bovine Aortic Endothelial Cells | [7] |

| Peptide Antagonist (chANG/chGNA) | ~44 nM | In vitro | [8] |

| Ribonuclease Inhibitor (RNH1) Interaction | |||

| Dissociation Constant (Ki) | < 10⁻¹⁵ M | In vitro | [9] |

| Effect on rRNA Synthesis | |||

| Reduction in 47S rRNA precursor upon ANG knockdown | 59% and 73% | HeLa Cells | [10] |

| Effect on Cell Proliferation | |||

| Increase in [³H]thymidine incorporation (100 ng/mL ANG) | 48% | Human Umbilical Vein Endothelial Cells (HUVEC) | |

| Increase in cell number (1000 ng/mL ANG) | 52% | Human Umbilical Vein Endothelial Cells (HUVEC) | |

| Enhancement of Plasminogen Activation | |||

| Increase in proteolytic activity (ANG-actin complex vs. no complex) | 11-fold | In vitro | [6] |

| Increase in proteolytic activity (ANG-actin complex vs. actin alone) | 6-fold | In vitro | [6] |

Table 1: Quantitative Analysis of this compound's Biochemical and Cellular Activities.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the study of this compound's functions.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the angiogenic potential of a substance by observing the formation of new blood vessels on the chorioallantoic membrane of a developing chicken embryo.

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3-4, a small window is carefully cut into the eggshell to expose the CAM.

-

Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing this compound is placed directly onto the CAM.

-

Incubation: The window is sealed, and the egg is returned to the incubator for 2-3 days.

-

Observation and Quantification: The CAM is then examined under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the sample.

Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.

Protocol:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of this compound or a control substance.

-

Incubation: The plate is incubated at 37°C for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of this compound from the cytoplasm into the nucleus of cells.

Protocol:

-

Cell Culture: Cells (e.g., proliferating endothelial cells) are grown on coverslips.

-

Treatment: The cells are treated with this compound for a specified time.

-

Fixation and Permeabilization: The cells are fixed with a chemical fixative (e.g., methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: The cells are incubated with a primary antibody specific for this compound, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).

-

Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The nuclear localization of this compound is determined by the co-localization of the this compound signal with the nuclear stain.

Quantification of tiRNAs by Northern Blotting

This technique is used to detect and quantify the levels of specific tiRNAs produced in response to this compound under stress conditions.

Protocol:

-

RNA Extraction: Total RNA is extracted from cells that have been subjected to stress in the presence or absence of this compound.

-

Gel Electrophoresis: The RNA is separated by size on a denaturing polyacrylamide gel.

-

Transfer: The separated RNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled nucleic acid probe that is complementary to the specific tiRNA of interest.

-

Detection: The signal from the labeled probe is detected, typically using autoradiography or chemiluminescence.

-

Quantification: The intensity of the signal is quantified using densitometry and normalized to a loading control to determine the relative abundance of the tiRNA.

Visualizing this compound's Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's function.

Figure 1: this compound's multifaceted signaling pathways.

Figure 2: Workflow for key in vivo and in vitro angiogenesis assays.

Figure 3: The dual role of this compound in cell proliferation and survival.

Conclusion

This compound is a pleiotropic protein with a central role in angiogenesis and the regulation of fundamental cellular processes like proliferation and survival. Its unique combination of ribonucleolytic activity and the ability to trigger intracellular signaling cascades allows it to adapt its function to the cellular context, promoting growth in favorable environments and orchestrating a pro-survival response under stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of this compound and to explore its potential as a therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. RNA biology of this compound: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A novel, quantitative model for study of endothelial cell migration and sprout formation within three-dimensional collagen matrices. | Semantic Scholar [semanticscholar.org]

- 10. pnas.org [pnas.org]

Angiogenin: A Technical Guide to Protein Structure and Active Site for Therapeutic Development

Executive Summary: Angiogenin (ANG) is a unique 14.1 kDa member of the ribonuclease A superfamily, distinguished by its potent pro-angiogenic activity despite its relatively weak ribonucleolytic function.[1][2] This dual role has positioned ANG as a critical target in oncology and a potential therapeutic agent in neurodegenerative diseases like ALS.[3][4][5] Its biological functions, including the induction of neovascularization, cell proliferation, and modulation of protein synthesis, are intricately linked to its three-dimensional structure and the unique configuration of its active site.[3][4][6] This document provides a detailed examination of the this compound protein structure, the architecture of its active site, its catalytic mechanism, and associated signaling pathways. Furthermore, it outlines key experimental protocols for its study, offering a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound

First isolated from the conditioned media of human colon adenocarcinoma cells, this compound was identified as the first tumor-derived protein capable of inducing new blood vessel formation in vivo.[1][7] It is a potent angiogenic factor, active at femtomolar concentrations.[1] While secreted by most tumor cells and essential for their growth, ANG is a normal plasma protein found at concentrations of 250–360 ng/mL.[8] Structurally, ANG shares 33% sequence identity with bovine pancreatic ribonuclease (RNase A) and conserves the key catalytic residues.[1][3] However, its ribonucleolytic activity against standard substrates is 100,000 to a million times weaker than that of RNase A.[1][3] This attenuated enzymatic activity is crucial for its biological function; mutations that abolish its catalytic capability also eliminate its angiogenic potential.[3][9] ANG's mechanism of action is multifaceted, involving cell surface interactions, signal transduction, nuclear translocation to boost rRNA transcription, and stress-induced cleavage of transfer RNA (tRNA) in the cytoplasm to regulate translation.[3][4][10]

This compound Protein Structure

Human this compound is a single-chain polypeptide of 123 amino acids with a molecular weight of approximately 14.1 kDa.[2][3][11] Its structure has been resolved to high resolution by X-ray crystallography, revealing a classic kidney shape characteristic of the RNase A superfamily.

Tertiary Structure and Comparison to RNase A

The overall fold of this compound is very similar to that of pancreatic ribonuclease A.[11][12] However, significant differences exist in distinct regions that are critical for its unique biological functions, namely the ribonucleolytic active center and a putative receptor-binding site.[11][12]

Key Functional Sites

Biochemical and structural analyses have established three principal functional sites on the ANG molecule:[13]

-

Catalytic Site: Responsible for the ribonucleolytic activity.

-

Receptor-Binding Site: A region spanning approximately from Lys60 to Asn68, which interacts with cell surface receptors, such as actin, to initiate signaling and internalization.[3][13]

-

Nuclear Localization Signal (NLS): A sequence located between residues 30 and 34 (30MRRG33) that mediates the protein's translocation into the nucleus.[13]

Structural Data Summary

Quantitative data from several crystallographic studies of human this compound are summarized below. These structures provide the foundation for our understanding of ANG's function and for structure-based drug design.

| Parameter | PDB ID: 1ANG [11][14] | PDB ID: 1B1I [15] | PDB ID: 4B36 [5] | PDB ID: 1UN3 [16] |

| Resolution | 2.40 Å | Not Specified | 1.76 Å | 1.70 Å |

| Method | X-Ray Diffraction | X-Ray Diffraction | X-Ray Diffraction | X-Ray Diffraction |

| Organism | Homo sapiens | Homo sapiens | Homo sapiens | Homo sapiens |

| Expression System | Escherichia coli | Escherichia coli | Not Specified | Not Specified |

| Total Molecular Weight | 14.17 kDa | 14.34 kDa | 29.12 kDa (dimer) | 14.17 kDa |

| Residue Count | 123 | 123 | 229 | 115 |

| R-Value Work | 0.220 | Not Specified | 0.236 | 0.199 |

| R-Value Free | Not Specified | Not Specified | 0.285 | 0.223 |

The this compound Active Site and Catalytic Mechanism

While ANG's enzymatic activity is weak, it is indispensable for its angiogenic function.[15] The active site architecture explains both its catalytic nature and its low efficiency compared to RNase A.

The Catalytic Triad (B1167595)

This compound possesses the canonical catalytic triad of the RNase A family, consisting of Histidine-13 , Lysine-40 , and Histidine-114 .[1] These residues are essential for catalysis, and site-directed mutagenesis to replace His-13 or His-114 with alanine (B10760859) diminishes ribonucleolytic activity by over 10,000-fold and virtually abolishes angiogenic activity.[3]

The Pyrimidine-Binding Site (B1) and the Role of Gln-117

A key structural feature distinguishing this compound from RNase A is the obstruction of its primary pyrimidine-binding subsite (B1).[11] In ANG, the side chain of Glutamine-117 occupies the space analogous to the pyrimidine-binding pocket in RNase A, effectively blocking access for standard RNA substrates.[11][12] This obstruction is a primary reason for ANG's low intrinsic catalytic activity.[3][11][17] Removal or mutation of this Gln-117 residue can increase ribonucleolytic activity by 11- to 30-fold.[3] This suggests that a conformational change of the C-terminal segment containing Gln-117 is required for substrate binding and catalysis.[11][12]

The Purine-Binding Site (B2)

This compound also contains a secondary purine (B94841) base-binding site (B2), which contributes to its substrate specificity.[1]

Ribosomal Activation of this compound

Recent studies have revealed a novel mechanism for ANG activation. The catalytic activity of isolated this compound is very low, but it is potently activated upon binding to the cytosolic 80S ribosome.[10][18][19] This interaction occurs when the ribosome's A-site is vacant, a condition that increases during cellular stress.[10][18] The ribosome acts as both an activator and a specificity factor. Binding to ribosomal RNA induces a significant conformational change in this compound's C-terminal tail, shifting it by more than 15 Å.[10][18] This rearrangement displaces the inhibitory Gln-117, fully opening the active site and positioning the catalytic residues His-13 and His-114 for efficient tRNA cleavage.[10] The ribosome then directs the tRNA substrate into the now-accessible active site.[10][18]

Biological Functions and Signaling Pathways

This compound's biological effects are mediated through several distinct but interconnected pathways.

-

Extracellular Signaling: ANG binds to cell surface receptors on endothelial and smooth muscle cells, activating signal transduction cascades.[3][6] This leads to the activation of extracellular signal-related kinase 1/2 (ERK1/2) and protein kinase B (Akt), promoting cell migration, invasion, and proliferation.[3][6] The AKT/mTOR pathway has been specifically implicated in ANG-mediated growth in bladder cancer cells.[20]

-

Proteolytic Cascade Activation: The binding of ANG to cell surface actin can trigger proteolytic cascades that degrade the basement membrane, a crucial step for endothelial cell invasion during angiogenesis.[3][6]

-

Nuclear Translocation and Function: Following internalization, ANG translocates to the nucleus.[3] There, it binds to the this compound binding element (ABE) in the upstream region of ribosomal DNA (rDNA), enhancing rRNA transcription and promoting cell growth.[3]

-

Cytoplasmic Function: Under cellular stress, ANG cleaves tRNAs in the anticodon loop, producing tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[10][18] This action leads to a repression of translation and is implicated in stress response and neuroprotection.[10][18]

Experimental Protocols

The study of this compound relies on robust methods for its production, purification, and functional characterization.

Recombinant this compound Expression and Purification

Bioactive this compound can be produced in various expression systems. A common method involves eukaryotic expression in Pichia pastoris, which allows for proper folding and secretion.[21][22]

Methodology Outline:

-

Cloning: The DNA fragment encoding human this compound is inserted into an expression vector (e.g., pPIC9 for Pichia pastoris).[22]

-

Transformation: The vector is transformed into the host cells (e.g., P. pastoris).[22]

-

Expression: Transformed cells are cultured, and protein expression is induced according to the vector's promoter system. ANG is secreted into the culture supernatant.[22]

-

Harvesting: The culture medium is collected by centrifugation to remove cells.

-

Purification: The supernatant is subjected to chromatography. A typical and effective step is cation-exchange chromatography using a column like SP Sepharose FF, which yields protein at >90% purity.[22] The first isolation from HT-29 cell supernatants also utilized cation-exchange and reversed-phase HPLC.[7]

-

Verification: Purity is assessed by SDS-PAGE and Coomassie blue staining.[2] Concentration is determined by methods like the BCA assay.[2]

This compound Ribonucleolytic Activity Assays

Several assays can be employed to measure ANG's enzymatic activity.

A. In Vitro tRNA Cleavage Assay: This assay directly measures the cleavage of RNA substrates.

-

Substrate: Total RNA extracted from a cell line (e.g., HeLa cells) or a specific tRNA (e.g., yeast tRNAAla).[19][23]

-

Buffer: A biochemically optimal buffer (e.g., 50 mM MES pH 5.5, 10 mM NaCl, 10 mM MgCl2) or a physiological buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2) is used.[23] ANG activity is known to be higher at lower pH.[23]

-

Reaction: Recombinant ANG is incubated with the RNA substrate.

-

Termination: The reaction is stopped by adding Proteinase K solution to degrade the this compound.[23]

-

Analysis: The RNA products (e.g., tRNA halves) are visualized and quantified using methods like denaturing gel electrophoresis.

B. Ribosome Stimulated this compound Nuclease Assay (RiSANA): This protocol specifically measures the potentiation of ANG activity by ribosomes.[19]

-

Components: The assay includes recombinant ANG, a tRNA substrate, and purified mammalian 80S ribosomes.[19]

-

Procedure: ANG is incubated with the tRNA substrate in the presence and absence of 80S ribosomes.

-

Analysis: Cleavage products are analyzed as above. A significant increase in tRNA cleavage in the presence of ribosomes indicates activation.[19]

C. High-Throughput Screening (HTS) for Inhibitors: To identify small molecule inhibitors, HTS assays are designed to detect the inhibition of ribonucleolytic activity.

-

Principle: An assay was developed using a fluorescence-based method to screen for compounds that bind to the active site and inhibit catalysis.[9][24][25]

-

Screening: Large compound libraries (e.g., NCI Diversity Set) are screened.[9][24]

-

Hit Validation: Positive hits are validated by determining their inhibitory constants (Ki values). For example, the inhibitor NCI 65828 was identified with a Ki of 81 μM.[24]

X-ray Crystallography for Structural Determination

Solving the three-dimensional structure of this compound and its variants is crucial for understanding its mechanism and for drug design.

-

Crystallization: Purified this compound protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final structure with associated quality metrics like resolution and R-values.[11]

Conclusion and Future Directions

This compound presents a complex and compelling target for therapeutic intervention. Its structure reveals a fascinating evolutionary adaptation of the RNase A fold, where catalytic activity is tightly controlled to serve a distinct biological purpose—angiogenesis. The obstruction of the active site by Gln-117 and its subsequent activation by the ribosome are key mechanistic features. This detailed understanding of ANG's structure and active site provides a solid foundation for the rational design of small-molecule inhibitors. Targeting the enzymatic active site is a validated strategy for developing novel anticancer drugs, as inhibitors of this site have demonstrated antitumor activity in preclinical models.[9][24] Future research will likely focus on developing more potent and selective inhibitors and further elucidating the role of ribosomal activation in both physiological and pathological contexts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. origene.com [origene.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterization of this compound, an angiogenic protein from human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Enzymatic Activity of this compound | Springer Nature Experiments [experiments.springernature.com]

- 9. pnas.org [pnas.org]

- 10. Structural mechanism of this compound activation by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of human this compound with an engineered loop exhibits conformational flexibility at the functional regions of the molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wwPDB: pdb_00001ang [wwpdb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. Crystal structure of bovine this compound at 1.5-A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural mechanism of this compound activation by the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay for ribosome stimulation of this compound nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Downregulation of this compound inhibits the growth and induces apoptosis in human bladder cancer cells through regulating AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Expression, purification and characterization of recombinant human this compound in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. A small-molecule inhibitor of the ribonucleolytic activity of human this compound that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Whitepaper: The Multifaceted Mechanism of Action of Angiogenin in Angiogenesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms of action of angiogenin in angiogenesis.

Introduction

This compound (ANG) is a 14.2 kDa secreted ribonuclease, first isolated from the conditioned medium of human colon adenocarcinoma cells.[1][2] It is a potent inducer of neovascularization and a member of the RNase A superfamily, sharing 33% sequence identity with bovine pancreatic ribonuclease.[3][4] Despite this homology, its ribonucleolytic activity is 100,000 to 1,000,000 times less efficient than that of RNase A.[3] This attenuated enzymatic function is, however, indispensable for its angiogenic capabilities.[3] ANG is implicated in a wide array of physiological and pathological processes, including tumor growth and neurodegenerative diseases.[5][6] Its presence in normal human plasma at concentrations of 250–360 ng/mL underscores its role in physiological homeostasis.[2]

This document provides a detailed technical overview of the molecular mechanisms through which this compound drives angiogenesis, focusing on its extracellular signaling, intracellular trafficking, and the critical role of its enzymatic activity.

A Dual-Signaling Paradigm: Extracellular and Intracellular Actions

This compound’s pro-angiogenic activity is not mediated by a single linear pathway but rather through a coordinated series of events that occur both on the cell surface and within the cell, particularly in the nucleus. These actions collectively stimulate endothelial cell migration, invasion, proliferation, and differentiation into tubular structures.[5][7]

Upon secretion, this compound interacts with endothelial and smooth muscle cells to initiate angiogenesis.[3] This process begins with binding to cell surface proteins, leading to the activation of downstream signaling cascades and proteolytic systems.

-

Receptor Binding: this compound binds to several cell surface molecules. A putative 170-kDa transmembrane protein has been identified as a high-affinity receptor on proliferating human umbilical vein endothelial cells (HUVECs).[8] Additionally, ANG binds to α-actin on the endothelial cell surface, which is thought to mediate the activation of cell-associated proteases.[5][9] More recently, Plexin-B2 has also been identified as a receptor for this compound.[10]

-

Activation of Proteolytic Cascades: The binding of this compound to surface actin forms a complex that stimulates the generation of plasmin from plasminogen.[4] Plasmin, a serine protease, degrades components of the basement membrane and extracellular matrix (ECM), such as laminin (B1169045) and fibronectin, a critical step for allowing endothelial cells to invade the surrounding tissue.[3][4]

-

Intracellular Signaling: ANG binding to its receptors activates key intracellular signaling pathways that promote cell proliferation and survival. These include the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways.[3][4] Activation of the ERK1/2 pathway by ANG has been shown to upregulate the expression of Matrix Metallopeptidase-2 (MMP2), further contributing to ECM degradation and cell invasion.[1]

A crucial and defining feature of this compound's mechanism is its translocation to the nucleus, which is essential for its angiogenic activity.[3][11]

-

Endocytosis and Nuclear Translocation: Following cell surface binding, this compound is rapidly internalized by receptor-mediated endocytosis and transported to the nucleus.[11][12] This process is dependent on the cell's proliferative state, occurring in growing cells but not in confluent, non-proliferating monolayers.[11][12] The cell-binding site of ANG is required for internalization, whereas the catalytic site is not.[11]

-

Nucleolar Accumulation and rRNA Transcription: Within the nucleus, this compound accumulates in the nucleolus, the primary site of ribosome biogenesis.[11][13] Here, it binds to a specific this compound binding element (ABE), a CT-rich sequence in the promoter region of ribosomal DNA (rDNA).[3] This interaction stimulates the transcription of 45S ribosomal RNA (rRNA), the precursor for mature rRNAs.[3][13] The resulting increase in ribosomes enhances the cell's protein synthesis capacity, which is necessary to support the rapid cell growth and proliferation required for angiogenesis.[13]

The Critical Role of Ribonucleolytic Activity

While ANG's RNase activity is weak, it is essential for its biological functions.[3][14] Mutations in the catalytic site (e.g., at His-13 or His-114) abolish both its enzymatic and angiogenic activities.[3] The RNase function is multifaceted:

-

Generation of tRNA-derived Stress-Induced RNAs (tiRNAs): Under cellular stress, cytoplasmic this compound can cleave transfer RNAs (tRNAs) in their anticodon loop.[4][15] This cleavage produces small RNA fragments known as tiRNAs, which can inhibit translation initiation and promote the assembly of stress granules, leading to a temporary halt in protein synthesis and conserving cellular resources.[15]

-

Stimulation of rRNA Transcription: The mechanism by which RNase activity is required for rRNA transcription in the nucleus is not fully elucidated but is a prerequisite for this key nuclear function.

The interplay between these functions allows this compound to finely tune cellular metabolism, inhibiting global protein synthesis under stress while promoting the machinery for robust protein synthesis during proliferation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and functional relationships of this compound.

References

- 1. This compound promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Enzymatic Activity of this compound | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Three decades of research on this compound: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. [this compound and its role in angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANG this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Nuclear translocation of this compound in proliferating endothelial cells is essential to its angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The nuclear function of this compound in endothelial cells is related to rRNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RNA biology of this compound: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

Angiogenin Signaling in Endothelial Cells: A Technical Guide to Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent, 14.1 kDa polypeptide belonging to the ribonuclease (RNase) A superfamily, that plays a critical role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1] Its involvement in physiological processes such as wound healing and pathological conditions including tumor growth and metastasis makes its signaling pathways in endothelial cells a key area of research for therapeutic development. This technical guide provides an in-depth overview of the core this compound signaling pathways in endothelial cells, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation and drug discovery efforts.

Core Signaling Pathways

This compound's pro-angiogenic effects are mediated through a complex network of signaling events, initiated by its binding to endothelial cell surface receptors, followed by the activation of intracellular signaling cascades and subsequent nuclear translocation to modulate gene expression.

Receptor Binding and Initial Activation

This compound initiates its signaling cascade by binding to specific receptors on the surface of endothelial cells. Two primary receptors have been identified: a 170-kDa putative receptor and cell-surface actin .[2] The binding of this compound to these receptors is a critical first step for its endocytosis and subsequent downstream signaling.

Intracellular Signaling Cascades

Upon receptor binding, this compound triggers several key intracellular signaling pathways that are central to the angiogenic process, including cell proliferation, migration, and survival.

Low concentrations of this compound have been shown to activate inositol-specific phospholipase C (PLC) in various types of endothelial cells.[3] This activation leads to a transient increase in the intracellular levels of the second messengers 1,2-diacylglycerol (DAG) and inositol trisphosphate (IP₃) .[3] DAG, in turn, can activate Protein Kinase C (PKC), which is implicated in downstream signaling events. The activation of PLC by this compound is dose-dependent, with a maximal response observed in the ng/mL range.[3]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of endothelial cell survival and migration. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS).

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation. This compound induces the transient phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs).[4] Inhibition of the upstream kinase MEK1 abolishes this compound-induced ERK phosphorylation and subsequent cell proliferation, highlighting the importance of this pathway in this compound's mitogenic activity.[4]

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

This compound stimulates the synthesis of nitric oxide (NO), a critical signaling molecule in vascular physiology, through the activation of endothelial nitric oxide synthase (eNOS).[5] This activation is mediated by the PI3K/Akt pathway.[5] The this compound-induced increase in NO levels contributes to the angiogenic process. The stimulation of NOS activity by this compound has a threshold in the range of 250 ng/mL to 1 µg/mL, with maximal NO release occurring after approximately 30 minutes of exposure.[5]

Nuclear Translocation and Regulation of rRNA Transcription

A pivotal step in this compound-induced angiogenesis is its translocation to the nucleus of proliferating endothelial cells.[1] Once in the nucleus, this compound accumulates in the nucleolus and stimulates the transcription of ribosomal RNA (rRNA).[1] This increase in rRNA is a rate-limiting step in ribosome biogenesis and protein synthesis, which is essential for cell growth and proliferation. Downregulation of this compound in endothelial cells leads to a decrease in rRNA transcription and inhibits cell proliferation induced by other angiogenic factors like VEGF and bFGF.[1]

This compound Signaling Pathways Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. This compound activates endothelial cell phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces nitric oxide synthesis in endothelial cells through PI-3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Angiogenin's Pivotal Role in Tumor Progression and Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a 14 kDa ribonuclease, has emerged as a critical player in the complex landscape of cancer biology. Initially identified for its potent pro-angiogenic capabilities, ANG is now understood to possess a multifaceted role in driving tumor progression and metastasis. This technical guide provides a comprehensive overview of the current understanding of ANG's mechanisms of action, its clinical significance in various malignancies, and its promise as a therapeutic target. Through a detailed exploration of its signaling pathways, impact on cellular processes, and the methodologies used for its study, this document serves as a vital resource for researchers and drug development professionals dedicated to combating cancer.

Introduction: this compound as a Key Regulator of Tumorigenesis

Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply, a process known as angiogenesis. This compound is a potent inducer of this neovascularization, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] However, the role of ANG in cancer extends far beyond angiogenesis. It directly influences cancer cell proliferation, survival, migration, and invasion, making it a central figure in the cascade of events leading to metastasis.[3] Dysregulation of ANG expression is a common feature in a wide array of human cancers, including breast, colorectal, pancreatic, and lung cancer, often correlating with poor prognosis and aggressive disease.[3][4] This guide will delve into the molecular intricacies of ANG's function, providing a foundation for the development of novel anti-cancer therapies.

The Molecular Arsenal of this compound: Mechanisms of Action

This compound employs a diverse set of molecular mechanisms to exert its pro-tumoral effects, acting both extracellularly and intracellularly.

Induction of Angiogenesis

ANG stimulates multiple stages of the angiogenic cascade. It binds to endothelial cells, inducing their proliferation, migration, and formation into tubular structures.[1] One of the key interactions is with actin on the surface of endothelial cells, which initiates a proteolytic cascade leading to the degradation of the basement membrane and extracellular matrix, facilitating endothelial cell invasion.[1]

Nuclear Translocation and Regulation of Ribosomal RNA (rRNA) Transcription

A crucial aspect of ANG's function is its translocation to the nucleus of both endothelial and cancer cells.[5] This process is mediated by a specific nuclear localization sequence within the ANG protein.[3] Once in the nucleolus, ANG stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis.[3] The resulting increase in ribosomes fuels the high protein synthesis rates required for rapid cell proliferation.

Activation of Pro-Survival and Proliferative Signaling Pathways

ANG activates key intracellular signaling pathways that are frequently dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: this compound can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][6] This activation can occur through ANG's interaction with the ribonuclease inhibitor (RI), leading to the phosphorylation of key downstream targets.[4]

-

ERK1/2 Pathway: ANG has been shown to induce the phosphorylation of ERK1/2, another critical pathway involved in cell proliferation and survival.[5][7] This activation contributes to ANG's mitogenic effects on cancer cells.

Promotion of Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

ANG actively promotes the migratory and invasive properties of cancer cells. Its interaction with the cellular cytoskeleton and its ability to induce the expression of matrix metalloproteinases (MMPs) contribute to the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and metastasize.[5] Furthermore, emerging evidence suggests that ANG can induce epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. This is a critical step in the metastatic cascade.

Quantitative Insights: this compound in Numbers

The following tables summarize key quantitative data on this compound's expression, function, and inhibition, providing a comparative overview for researchers.

| Table 1: this compound Expression in Human Cancers | ||

| Cancer Type | Finding | Reference |

| Pancreatic Cancer | Mean serum ANG concentration in patients (566.6 ± 191.9 ng/ml) was significantly higher than in healthy volunteers (359.0 ± 59.9 ng/ml).[6] | [6] |

| Colorectal Cancer | Mean serum ANG concentration in patients (411.8 ± 106.3 ng/ml) was significantly higher than in healthy volunteers (321.7 ± 59.7 ng/ml).[4] | [4] |

| Breast Cancer | Serum ANG levels were higher in cancer patients (mean, 401.2 ng/ml) compared to healthy controls (mean, 206.0 ng/ml).[8] | [8] |

| Colorectal Cancer | High this compound mRNA expression (tumor:normal ratio >1.9) was associated with significantly worse survival.[9] | [9] |

| Table 2: Functional Effects of this compound on Cancer Cells | ||

| Cell Line / Model | Effect of this compound | Reference |

| UROtsa-ANG clone 7 xenografts | 60% increase in microvessel density (MVD).[10] | [10] |

| T24 shANG xenografts | 40% decrease in MVD.[10] | [10] |

| HeLa shANG xenografts | 40% decrease in MVD.[10] | [10] |

| Table 3: Efficacy of this compound Inhibitors | |||

| Inhibitor | Mechanism of Action | IC50 / Efficacy | Reference |

| NCI compound 65828 | Small molecule inhibitor of ribonucleolytic activity | Ki = 81 µM | [11][12] |

| C-181431 | Small molecule inhibitor | Ki = 41 ± 7 µM | [12] |

| N-13778 | Small molecule inhibitor | Ki = 42 µM | [12] |

| Monoclonal antibody 26-2F | Neutralizing antibody | Increased percentage of tumor-free mice from 10-25% to 65% in a xenograft model.[13][14] | [13][14] |

| Actin | ANG antagonist | Prevented the establishment of tumors in a xenograft model.[13][14] | [13][14] |

| N65828 (4 mg/kg) on T24 xenografts | Small molecule inhibitor | 36% reduction in MVD.[7] | [7] |

| N65828 (8 mg/kg) on T24 xenografts | Small molecule inhibitor | 51% reduction in MVD.[7] | [7] |

| N65828 (4 mg/kg) on HeLa xenografts | Small molecule inhibitor | 49% reduction in MVD.[7] | [7] |

| N65828 (8 mg/kg) on HeLa xenografts | Small molecule inhibitor | 58% reduction in MVD.[7] | [7] |

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the workflows of essential experimental protocols used to study its function.

Methodologies for Studying this compound Function

A robust understanding of ANG's role in cancer has been built upon a variety of well-established experimental protocols. This section provides detailed methodologies for key assays.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess angiogenesis.

-

Materials: Fertilized chicken eggs, 70% ethanol, sterile PBS, Whatman filter paper discs, test substance (e.g., recombinant ANG or inhibitor), incubator.

-

Protocol:

-

Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Prepare sterile filter paper discs soaked with the test substance or vehicle control.

-

Gently place the disc on the CAM.

-

Seal the window with tape and return the eggs to the incubator.

-

After 2-3 days, observe and quantify the formation of new blood vessels radiating from the disc.

-

Endothelial Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, 96-well plate, test substance.

-

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing the test substance.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate for 4-12 hours at 37°C.

-

Visualize and quantify the formation of tube-like structures using a microscope and image analysis software.

-

Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane, with an additional layer of extracellular matrix for invasion studies.

-

Materials: Transwell inserts (with or without Matrigel coating), cancer cells, serum-free medium, medium with chemoattractant (e.g., FBS), 24-well plate, cotton swabs, crystal violet stain.

-

Protocol:

-

Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours to allow cells to migrate (or invade through the Matrigel) towards the chemoattractant.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert with crystal violet.

-

Count the stained cells under a microscope to quantify migration or invasion.

-

Wound Healing (Scratch) Assay

This assay provides a simple method to study directional cell migration in vitro.

-

Materials: Cancer cells, 6-well or 12-well plates, sterile pipette tip, cell culture medium, microscope with a camera.

-

Protocol:

-

Grow cancer cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells and replace with fresh medium containing the test substance.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

-

Subcutaneous Tumor Xenograft Model

This in vivo model is used to evaluate the effect of ANG on tumor growth and metastasis in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, sterile PBS or Matrigel, calipers, treatment agent (e.g., ANG inhibitor).

-

Protocol:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

-

Once tumors reach a certain size, randomize the mice into treatment and control groups.

-

Administer the treatment agent according to the study design.

-

Continue to monitor tumor growth and, at the end of the study, excise tumors and organs to assess for metastasis.

-

This compound as a Therapeutic Target in Oncology

The central role of this compound in promoting tumor growth and metastasis makes it an attractive target for anti-cancer drug development.[3] Several strategies are being explored to inhibit ANG's activity:

-

Monoclonal Antibodies: Neutralizing antibodies that bind to ANG and block its interaction with its receptor or its enzymatic activity have shown promise in preclinical models.[15]

-

Small Molecule Inhibitors: Compounds that inhibit the ribonucleolytic activity of ANG or block its nuclear translocation are being developed.[7][11][12]

-

Antisense Oligonucleotides and siRNAs: These molecules can be designed to specifically target and degrade ANG mRNA, thereby reducing its expression.

The dual action of ANG inhibitors, targeting both angiogenesis and direct cancer cell proliferation, presents a compelling therapeutic strategy.

Conclusion and Future Directions

This compound stands as a pivotal mediator of tumor progression and metastasis, operating through a complex network of signaling pathways and cellular functions. Its dual role in promoting both neovascularization and cancer cell proliferation underscores its significance as a high-value therapeutic target. The continued elucidation of the intricate molecular mechanisms governing ANG's activity, including the definitive identification of its cell surface receptor, will be crucial for the development of more potent and specific inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to advance the field and translate our understanding of this compound biology into effective anti-cancer therapies. The future of ANG-targeted therapy holds the promise of a powerful new weapon in the fight against cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the structure, function, and use of this compound in malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound interacts with ribonuclease inhibitor regulating PI3K/AKT/mTOR signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiogenesis Assays [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression level of E-, N- and P-cadherin proteins in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound antagonists prevent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound antagonists prevent tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Angiogenin as a Biomarker for Cancer Diagnosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, first isolated from the conditioned medium of human colon adenocarcinoma cells.[1] It is a potent stimulator of neovascularization, playing a crucial role in the formation of new blood vessels, a process essential for tumor growth, invasion, and metastasis.[1][2] Elevated levels of this compound have been observed in the serum and tumor tissues of patients with various malignancies, making it a promising biomarker for cancer diagnosis, prognosis, and a potential target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview of the role of this compound as a cancer biomarker, including quantitative data, detailed experimental protocols, and key signaling pathways.

Data Presentation: this compound in Cancer Diagnosis

The following tables summarize quantitative data on serum this compound concentrations and its diagnostic accuracy in various cancers.

Table 1: Serum this compound Concentrations in Cancer Patients vs. Healthy Controls

| Cancer Type | Patient Cohort | This compound Concentration (ng/mL) - Cancer Patients (Mean ± SD or Median) | This compound Concentration (ng/mL) - Healthy Controls (Mean ± SD or Median) | Reference(s) |

| Overall Cancer | Meta-analysis of 37 studies | 96.21 higher than controls (pooled SMD) | 336.14 ± 142.83 | [4][5] |

| Gastric Cancer | 48 patients | 407.8 ± 105.2 | 333.0 ± 59.3 | [3] |

| Prostate Cancer | 39 newly diagnosed patients | 392 ± 17 | 328 ± 20 | [6] |

| Prostate Cancer | 40 hormone-refractory patients | 436 ± 24 | 328 ± 20 | [6] |

| Prostate Cancer | 252 patients for biopsy | 487.5 (median) | 414.8 (median, non-cancer) | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | 75 patients | 522 | 414 | [4] |

| Lung Cancer | 99 patients | 3493 pg/mL (median) | 2148 pg/mL (median) | [8] |

| Invasive Cervical Cancer | 62 patients | 308.1 pg/mL (median) | 248.9 pg/mL (median) | [2] |

| Early-Stage Breast Cancer | 90 patients | 243.24 | 244.5 | [1] |

Table 2: Diagnostic Accuracy of this compound for Cancer Detection

| Cancer Type | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference(s) |

| Prostate Cancer (tPSA ≤ 4.0 ng/mL) | Serum | 88.9% | 45.2% | Not Reported | [7] |

| Lung Cancer | Serum | 72.7% | 71% | 0.779 | [8] |

| Bladder Cancer | Urine | 66% | 75% | Not Reported | [9] |

| Gastric Cancer (VEGF-C + CA 15-3) | Serum | 89.1% | 50.0% | 0.840 | [10] |

Signaling Pathways Involving this compound in Cancer

This compound exerts its pro-tumorigenic effects through several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

This compound-Mediated Activation of ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound can activate this pathway, leading to increased tumor cell growth and angiogenesis.

References

- 1. Serum levels of angiogenic factors in early breast cancer remain close to normal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increased this compound expression in gastric cancer correlated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing tumor angiogenesis using dynamic contrast-enhanced integrated magnetic resonance-positron emission tomography in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of this compound as a Serum Biomarker for Diseases: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A therapeutic target for prostate cancer based on this compound-stimulated angiogenesis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can serum this compound be used to improve the diagnostic performance in prostate cancer screening? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. researchgate.net [researchgate.net]

Angiogenin Mutations in Amyotrophic Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. While the etiology of ALS is complex and multifactorial, genetic factors play a significant role. Mutations in the angiogenin (ANG) gene have been identified as a risk factor for both familial and sporadic ALS. This compound is a potent angiogenic factor with neuroprotective properties, and its dysfunction is implicated in motor neuron degeneration. This technical guide provides an in-depth overview of the role of ANG mutations in ALS, including their prevalence, functional consequences, and the experimental methodologies used to study them. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutics for ALS.

Introduction to this compound

This compound (ANG) is a 14.1 kDa, non-glycosylated polypeptide belonging to the ribonuclease (RNase) A superfamily.[1] It is a potent inducer of neovascularization and is involved in various physiological and pathological processes. In the central nervous system, ANG is expressed in motor neurons and endothelial cells and exerts neuroprotective effects.[2][3] It promotes motor neuron survival, neurite outgrowth, and pathfinding.[4][5] The biological activities of this compound are dependent on its ribonucleolytic and nuclear translocation capabilities.[2][6]

This compound Mutations in ALS

Heterozygous missense mutations in the ANG gene have been identified in patients with both familial (FALS) and sporadic (SALS) amyotrophic lateral sclerosis.[7][8] These mutations are generally considered loss-of-function, leading to a reduction or complete abolishment of this compound's neuroprotective and angiogenic activities.[2][3]

Prevalence of ANG Mutations

The frequency of ANG mutations varies among different ALS populations. Below is a summary of quantitative data from various cohort studies.

| Population Cohort | Total ALS Patients | Familial ALS (FALS) Cases | Sporadic ALS (SALS) Cases | ANG Mutation Frequency (Overall) | ANG Mutation Frequency (FALS) | ANG Mutation Frequency (SALS) | Reference |

| North American | 298 | - | - | 1.3% (4/298) | - | - | [9][10] |

| Italian | 737 | 132 | 605 | 1.2% (9/737) | 2.3% (3/132) | 1.0% (6/605) | [5][11] |

| French (Sporadic) | 855 | 0 | 855 | 0.35% (3/855) | - | 0.35% (3/855) | [3][4] |

| Hungarian (Sporadic) | 136 | 0 | 136 | 2.9% (4/136) | - | 2.9% (4/136) | [6] |

| Irish/Scottish | 1629 | 259 | 1370 | ~1% (15/1629) | 1.5% (4/259) | 0.8% (11/1370) | [12] |

Table 1: Prevalence of ANG mutations in various ALS cohorts.

Functional Consequences of ALS-Associated ANG Mutations

Most ALS-associated ANG mutations result in a loss of function through one or more of the following mechanisms:

-

Reduced Ribonucleolytic Activity: The enzymatic activity of this compound is crucial for its biological functions. Many mutations, such as K17I, S28N, and P112L, lead to a significant decrease in the protein's ability to cleave RNA substrates.[2]

-

Impaired Nuclear Translocation: this compound needs to translocate to the nucleus to stimulate ribosomal RNA (rRNA) transcription. Mutations like S28N and P112L can disrupt this process, preventing the protein from reaching its site of action.[2][6]

-

Defective Angiogenesis: The culmination of reduced enzymatic activity and/or impaired nuclear translocation is a loss of the ability to induce new blood vessel formation.[2]

The functional deficits of several key mutants are summarized below:

| Mutation | Ribonucleolytic Activity (% of Wild-Type) | Nuclear Translocation | Angiogenic Activity | Reference |

| K17I | 5% | Intact | Abolished | [2] |

| S28N | 9% | Impaired | Abolished | [2] |

| P112L | 14% | Impaired | Abolished | [2] |

| K40I | - | - | No protective activity | [13] |

Table 2: Functional consequences of specific ALS-associated ANG mutations. A dash (-) indicates that specific quantitative data was not provided in the cited sources.

Signaling Pathways and Pathological Mechanisms

The neuroprotective effects of this compound are mediated through various signaling pathways. In motor neurons, this compound can activate the PI3K/Akt survival pathway.[13] The loss-of-function mutations in ANG disrupt these protective mechanisms, contributing to motor neuron degeneration.

References

- 1. Nuclear translocation of this compound in proliferating endothelial cells is essential to its angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Assay for ribosome stimulation of this compound nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

Angiogenin's Double-Edged Sword: A Technical Guide to its Role in Parkinson's Disease Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a multifaceted ribonuclease renowned for its role in angiogenesis, has emerged as a protein of significant interest in the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD). This technical guide provides an in-depth exploration of the current understanding of ANG's involvement in PD, consolidating genetic evidence, molecular mechanisms, and key experimental findings. It is designed to serve as a comprehensive resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of critical pathways and workflows to facilitate further investigation and therapeutic development.

Introduction: this compound - Beyond Angiogenesis

This compound is a 14 kDa protein belonging to the ribonuclease A superfamily.[1] While initially identified as a potent inducer of neovascularization, its functions extend far beyond blood vessel formation.[1] ANG is expressed in various tissues, including the central nervous system, where it is found in neurons.[2][3] Its biological activities are intrinsically linked to its ribonucleolytic activity, which is crucial for its diverse cellular roles. These include the cleavage of transfer RNAs (tRNAs) to produce tRNA-derived stress-induced RNAs (tiRNAs), which in turn can modulate protein translation and promote cell survival under stress conditions.[1][4] Furthermore, ANG can translocate to the nucleus and stimulate ribosomal RNA (rRNA) transcription, a process vital for cell growth and proliferation.[1] This guide will delve into the compelling and sometimes contradictory roles of this compound in the context of Parkinson's disease.

The Genetic Link: this compound Variants and Parkinson's Disease Risk

Multiple genetic studies have identified a significant association between variants in the ANG gene and an increased risk of developing Parkinson's disease.[5][6][7] This connection was first hinted at by the observation of parkinsonism in some patients with amyotrophic lateral sclerosis (ALS) who carried ANG mutations.[5][6] Subsequent large-scale genetic analyses have solidified this link.

A multicenter study involving 17,258 individuals revealed a significantly higher frequency of ANG variants in both ALS and PD patients compared to control subjects.[5] The odds ratio for carrying any ANG variant was 6.7 for PD patients, indicating a strong association.[5] Another study focusing on a Caucasian PD patient-control series identified non-synonymous ANG variants in 0.63% of patients with PD, while none were found in the control group.[7] These findings strongly suggest that rare variants in the ANG gene are a risk factor for PD.

| Study Population | PD Patients with ANG Variants | Control Subjects with ANG Variants | Odds Ratio (PD vs. Controls) | Reference |

| International Collaborative Study (17,258 individuals) | Significantly higher frequency (p = 4.3 x 10-5) | Lower frequency | 6.7 | [5] |

| Mayo Clinic Florida Caucasian Series (1306 individuals) | 0.63% (4 out of 630) | 0% (0 out of 676) | Not calculated | [7] |

| Taiwanese Cohort (1498 participants) | One novel synonymous substitution in one patient | Not observed | Not significant for the common variant rs11701 | [6][8] |

Molecular Mechanisms: this compound's Neuroprotective and Potential Neurotoxic Roles

The precise mechanisms by which this compound influences Parkinson's disease pathogenesis are multifaceted and appear to involve a balance between neuroprotective and potentially detrimental effects.

Neuroprotection: A Friend to Dopaminergic Neurons

A substantial body of evidence points towards a neuroprotective role for this compound in the context of PD. In vitro studies have consistently demonstrated that exogenous this compound can protect dopaminergic neuronal cell lines, such as SH-SY5Y and M17, from cell death induced by neurotoxins commonly used to model PD, including 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576).[2][9][10] This protection is associated with a reduction in the activation of caspase-3, a key executioner of apoptosis.[2][9][10]

The neuroprotective effects of this compound are often mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival cascade in neurons.[2][9] Upon binding to its receptor, this compound can be internalized by neuronal cells, leading to the phosphorylation and activation of Akt.[2][9] However, some studies suggest that the protective effect of this compound against MPP+ toxicity in SH-SY5Y cells may not be entirely dependent on Akt activation.[11][12] An ALS-associated mutant of this compound, K40I, which is deficient in inducing Akt phosphorylation, was still able to protect against MPP+ toxicity.[11][12]

Ribonucleolytic Activity and Stress Response

Under cellular stress, such as that induced by neurotoxins or protein aggregation, this compound can translocate to the cytoplasm and cleave tRNAs within their anticodon loops, generating tiRNAs.[1][4] These tiRNAs can inhibit protein translation, thereby conserving cellular energy and promoting survival.[4] This process is also linked to the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress and are thought to be protective.[1] Some pathogenic ANG mutations have been shown to impair this stress response pathway, potentially contributing to neuronal vulnerability.[13]

The In Vivo Conundrum

While cellular models strongly support a neuroprotective role for this compound, the in vivo evidence is less clear-cut. In a transgenic mouse model of PD based on the overexpression of alpha-synuclein (B15492655), a key protein implicated in PD pathology, levels of this compound mRNA and protein were found to be significantly reduced.[2][9] This finding suggests that a deficit in this compound could contribute to the neurodegenerative process.

However, a study investigating the therapeutic potential of this compound using adeno-associated virus (AAV)-mediated overexpression in the substantia nigra of an MPTP mouse model of PD did not find a significant protective effect against dopaminergic neuron loss.[11][12] This discrepancy highlights the complexity of translating in vitro findings to a whole-organism context and underscores the need for further research to understand the therapeutic potential and limitations of this compound in PD.

Signaling Pathways and Experimental Workflows

This compound-Mediated Neuroprotective Signaling Pathway

Caption: this compound-mediated neuroprotective signaling pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection assay.

Experimental Workflow for In Vivo AAV-Angiogenin Study

Caption: Workflow for in vivo AAV-angiogenin study.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium containing recombinant human this compound (e.g., 100 nM) for 12 hours. Subsequently, cells are co-treated with a neurotoxin such as MPP+ (e.g., 1 mM) or rotenone (e.g., 0.2 µM) and this compound for an additional 24 hours.

-

Lactate Dehydrogenase (LDH) Assay: Cell viability is assessed by measuring the release of LDH into the culture medium using a commercially available kit. 50 µL of the cell supernatant is transferred to a new 96-well plate, and 50 µL of the LDH reaction mixture is added. After a 30-minute incubation at room temperature, the absorbance is measured at 490 nm.

-

Western Blot for Cleaved Caspase-3: Cells are lysed in RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against cleaved caspase-3 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

In Vivo AAV-Angiogenin Administration and MPTP Mouse Model

-

AAV Vector Production: Adeno-associated virus serotype 2 (AAV2) vectors carrying the human this compound gene under a ubiquitous promoter (e.g., CMV or CAG) are produced by triple transfection of HEK293T cells with the AAV vector plasmid, a helper plasmid, and a Rep/Cap plasmid. The virus is purified by iodixanol (B1672021) gradient ultracentrifugation.

-

Stereotaxic Surgery: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target coordinates for the substantia nigra pars compacta (SNc). AAV2-ANG or a control vector (e.g., AAV2-GFP) is injected into the SNc using a microinjection pump.

-

MPTP Administration: Two weeks after AAV injection, mice are administered four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals. Control mice receive saline injections.

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod and the cylinder test at specified time points after MPTP administration.

-

Immunohistochemistry for Tyrosine Hydroxylase (TH): Seven days after the last MPTP injection, mice are transcardially perfused with 4% paraformaldehyde. Brains are sectioned, and immunohistochemistry is performed using an antibody against TH to visualize and quantify dopaminergic neurons in the SNc.

-

HPLC Analysis of Striatal Dopamine: The striatum is dissected, and tissue is homogenized. The levels of dopamine and its metabolites (DOPAC and HVA) are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.

Quantitative Data Summary

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| SH-SY5Y cells | This compound (100 nM) + MPP+ (1 mM) | Cell Death (LDH release) | Significant reduction in cell death compared to MPP+ alone. | [2] |

| SH-SY5Y cells | This compound (100 nM) + Rotenone (0.2 µM) | Cell Death (LDH release) | Marked reduction in rotenone-induced cell death. | [2] |

| SH-SY5Y cells | This compound (100 nM) + MPP+ (1 mM) | Cleaved Caspase-3 levels | Significant reduction in caspase-3 cleavage. | [2] |

| Transgenic α-synuclein mice | - | This compound protein levels | Dramatically reduced in the mouse model of PD. | [2] |

| MPTP mouse model | AAV2-Angiogenin overexpression in SNc | Dopaminergic neuron survival | No significant protection against MPTP-induced cell loss. | [11][12] |

Conclusion and Future Directions